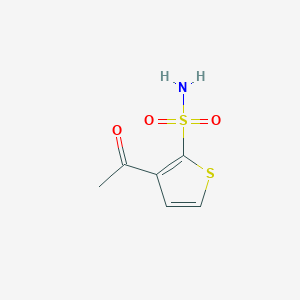
3-Acetylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Acetylthiophene-2-sulfonamide, also known as ATS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ATS is a heterocyclic compound that contains a thiophene ring, an acetyl group, and a sulfonamide group. It is a white to light yellow crystalline powder that is soluble in water and organic solvents. ATS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of 3-Acetylthiophene-2-sulfonamide is not fully understood. However, it is believed that 3-Acetylthiophene-2-sulfonamide exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. 3-Acetylthiophene-2-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall synthesis, leading to their death.
生化学的および生理学的効果
3-Acetylthiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce the expression of certain genes involved in the regulation of cell cycle and apoptosis. 3-Acetylthiophene-2-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. Additionally, 3-Acetylthiophene-2-sulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 3-Acetylthiophene-2-sulfonamide is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of cancer therapeutics. Additionally, 3-Acetylthiophene-2-sulfonamide has been shown to have low toxicity towards normal cells, making it a safe option for the treatment of cancer. However, one of the main limitations of 3-Acetylthiophene-2-sulfonamide is its poor solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 3-Acetylthiophene-2-sulfonamide. One direction is the development of more efficient and selective synthesis methods for 3-Acetylthiophene-2-sulfonamide. Another direction is the investigation of the mechanism of action of 3-Acetylthiophene-2-sulfonamide, which can provide insights into its potential applications in various fields. Additionally, the development of novel drug delivery systems for 3-Acetylthiophene-2-sulfonamide can improve its bioavailability and efficacy. Finally, the investigation of the potential applications of 3-Acetylthiophene-2-sulfonamide in material science can lead to the development of new materials with unique properties.
科学的研究の応用
3-Acetylthiophene-2-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that 3-Acetylthiophene-2-sulfonamide exhibits potent antitumor activity against various cancer cell lines. It has also been shown to possess antibacterial and antifungal properties. 3-Acetylthiophene-2-sulfonamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
特性
CAS番号 |
138890-88-7 |
|---|---|
製品名 |
3-Acetylthiophene-2-sulfonamide |
分子式 |
C6H7NO3S2 |
分子量 |
205.3 g/mol |
IUPAC名 |
3-acetylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H7NO3S2/c1-4(8)5-2-3-11-6(5)12(7,9)10/h2-3H,1H3,(H2,7,9,10) |
InChIキー |
NJFKNKDJFNPJGY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)N |
正規SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)N |
同義語 |
3-Acetyl-2-thiophenesulfonamide |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

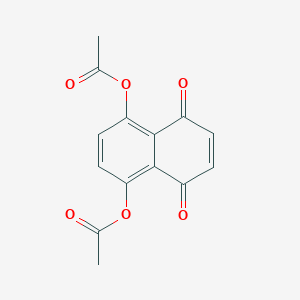
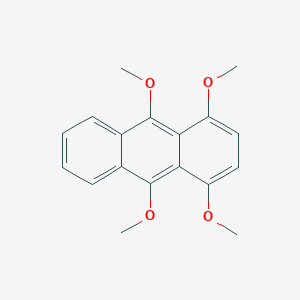

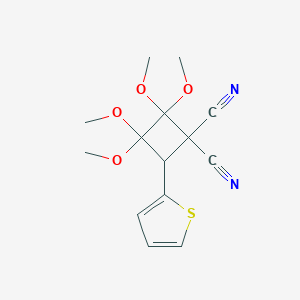
![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
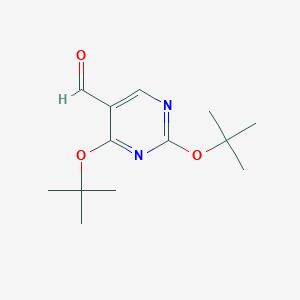
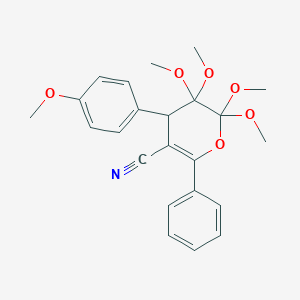
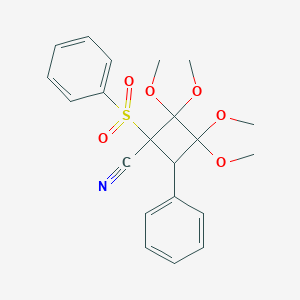
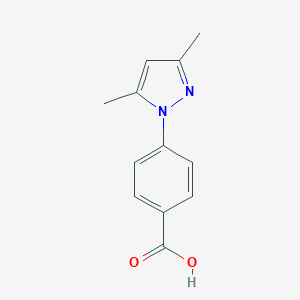
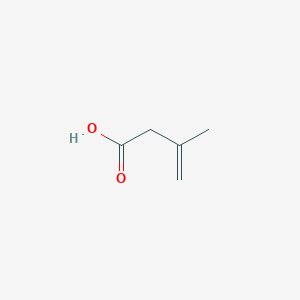

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
